molecular formula C13H14ClN3O2 B1396872 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid CAS No. 869886-90-8

4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1396872
M. Wt: 279.72 g/mol
InChI Key: NCBIFXNQFURYON-UHFFFAOYSA-N
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Description

The compound “4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It has a molecular weight of 433.34 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 . This code represents the molecular structure of the compound, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 433.34 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.

Scientific Research Applications

Chemical Synthesis and Derivative Development

Research has explored the use of related compounds in chemical synthesis and the development of various derivatives. For example, the deconjugative esterification of 2-cyclohexylideneacetic acids using similar compounds as a catalyst has been reported, leading to various ester products (Sano et al., 2006). Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from related pyridine compounds has been achieved, showcasing the potential for diverse chemical transformations (Pan Qing-cai, 2011).

Antioxidant Properties

A study synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is structurally similar, and found potent antioxidant activities in some of these compounds. This suggests potential applications in areas where oxidative stress is a concern (Tumosienė et al., 2019).

Antiviral Activity

Compounds structurally related to 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid have been synthesized and tested for antiviral activity. For instance, derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids showed inhibitory effects on various viruses, highlighting potential therapeutic applications (Bernardino et al., 2007).

Coordination Chemistry and Material Science

Research into coordination polymers and their properties has utilized similar pyridine and pyrrole derivatives. These studies contribute to the understanding of molecular structures and properties, which can be pivotal in material science applications (Li et al., 2017).

Bioevaluation and Antimicrobial Properties

Derivatives of pyrrole, incorporating chlorine, amide, and 1,3-oxazole fragments, have been designed and synthesized, and some have shown high anti-staphylococcus activity. This indicates the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-7(2)17-12-4-9(10(14)6-16-12)8-3-11(13(18)19)15-5-8/h3-7,15H,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBIFXNQFURYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid

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